An In-Depth Technical Guide to the Structural Analysis of 2-(piperazine-1-carbonyl)benzoic Acid
An In-Depth Technical Guide to the Structural Analysis of 2-(piperazine-1-carbonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Pharmaceutical Significance
2-(piperazine-1-carbonyl)benzoic acid, a molecule elegantly combining the structural motifs of benzoic acid and piperazine, stands as a compound of significant interest in medicinal chemistry and drug development. The piperazine ring is a well-established pharmacophore present in a wide array of therapeutic agents, including antipsychotics and antihistamines, while the benzoic acid moiety serves as a versatile scaffold in the synthesis of numerous bioactive molecules.[1] The unique combination of these two functionalities in 2-(piperazine-1-carbonyl)benzoic acid gives rise to a molecule with potential applications in various therapeutic areas, including as an antimicrobial and an enzyme inhibitor.[1] A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for elucidating its mechanism of action, optimizing its biological activity, and guiding the development of novel therapeutics.
I. Synthesis and Molecular Architecture
The common synthesis route to 2-(piperazine-1-carbonyl)benzoic acid involves the reaction of phthalic anhydride with piperazine.[1] This reaction proceeds via the nucleophilic attack of one of the secondary amines of piperazine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the amide and carboxylic acid functionalities.
Caption: Synthetic pathway to 2-(piperazine-1-carbonyl)benzoic acid.
The resulting molecule, with the chemical formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol , possesses a unique architecture that dictates its chemical behavior and biological interactions.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |
| Molecular Weight | 234.25 g/mol | [1] |
| IUPAC Name | 2-(piperazine-1-carbonyl)benzoic acid | [1] |
| CAS Number | 37618-28-3 | [1] |
II. Spectroscopic Characterization: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 2-(piperazine-1-carbonyl)benzoic acid. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule's connectivity and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for characterizing 2-(piperazine-1-carbonyl)benzoic acid.
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Sample Preparation: Accurately weigh 5-10 mg of 2-(piperazine-1-carbonyl)benzoic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -COOH and -NH).
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Instrument Setup: The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[2]
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¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.
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¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is usually required to achieve a good signal-to-noise ratio.
Based on the structure of 2-(piperazine-1-carbonyl)benzoic acid and spectral data of analogous compounds, the following proton signals are expected:
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Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region (δ 10-13 ppm). The chemical shift and broadness of this peak are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
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Aromatic Protons (C₆H₄): A complex multiplet pattern in the aromatic region (δ 7.2-8.2 ppm). The ortho-substitution pattern will lead to distinct signals for the four aromatic protons.
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Piperazine Protons (-CH₂-): The eight protons of the piperazine ring will likely appear as two or more broad multiplets in the range of δ 2.8-4.0 ppm. The restricted rotation around the amide bond can lead to conformational isomers, resulting in a more complex splitting pattern than a simple chair conformation might suggest. The protons on the carbons adjacent to the amide nitrogen will be deshielded compared to those adjacent to the secondary amine.
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Amine Proton (-NH-): A broad singlet, the chemical shift of which is also solvent and concentration-dependent, typically in the range of δ 1-5 ppm.
The proton-decoupled ¹³C NMR spectrum is expected to show the following key signals:
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Carbonyl Carbons (-C=O): Two distinct signals in the downfield region (δ 165-175 ppm). The carboxylic acid carbonyl will likely be at a slightly different chemical shift than the amide carbonyl.
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Aromatic Carbons (C₆H₄): Six signals in the aromatic region (δ 120-140 ppm). The carbon attached to the carboxylic acid group and the carbon attached to the carbonyl group will be quaternary and will likely have lower intensities.
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Piperazine Carbons (-CH₂-): Two or more signals in the aliphatic region (δ 40-55 ppm). Similar to the ¹H NMR, restricted amide bond rotation may lead to non-equivalence of the piperazine carbons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
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KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
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Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
The IR spectrum of 2-(piperazine-1-carbonyl)benzoic acid is expected to exhibit characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Carboxylic Acid O-H | 3300-2500 (broad) | Stretching |
| Amine N-H | 3500-3300 (medium) | Stretching |
| Aromatic C-H | 3100-3000 (sharp) | Stretching |
| Aliphatic C-H | 3000-2850 (medium) | Stretching |
| Amide C=O | 1680-1630 (strong) | Stretching |
| Carboxylic Acid C=O | 1725-1700 (strong) | Stretching |
| Aromatic C=C | 1600-1450 (medium) | Stretching |
| C-N | 1350-1000 (medium) | Stretching |
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer that is likely to form in the solid state.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
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Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.
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Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, will provide an accurate mass measurement, allowing for the determination of the elemental composition.
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Molecular Ion Peak: The ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [C₁₂H₁₅N₂O₃]⁺ at m/z 235.1077 or the deprotonated molecule [C₁₂H₁₃N₂O₃]⁻ at m/z 233.0932.
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Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the molecular ion can provide valuable structural information. Key fragmentation pathways would likely involve:
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Loss of water (-18 Da) from the carboxylic acid.
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Decarboxylation (-44 Da) with the loss of CO₂.
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Cleavage of the amide bond, leading to fragments corresponding to the benzoyl moiety and the piperazine ring.
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Fragmentation of the piperazine ring itself.
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Caption: Workflow for the structural analysis of the molecule.
III. X-ray Crystallography: The Definitive Solid-State Structure
While spectroscopic methods provide invaluable information about the connectivity and electronic environment of a molecule in solution or as a bulk material, single-crystal X-ray diffraction provides the unambiguous determination of its three-dimensional structure in the solid state.
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Crystal Growth: High-quality single crystals of 2-(piperazine-1-carbonyl)benzoic acid are required. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
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Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
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Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.
Based on the crystal structures of related piperazine and benzoic acid derivatives, the following features are anticipated in the solid-state structure of 2-(piperazine-1-carbonyl)benzoic acid:
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Piperazine Conformation: The piperazine ring is expected to adopt a chair conformation to minimize steric strain.[1]
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Hydrogen Bonding: The carboxylic acid groups are likely to form intermolecular hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. The secondary amine of the piperazine ring can also participate in hydrogen bonding, either as a donor or an acceptor.
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Molecular Packing: The overall crystal packing will be dictated by a combination of hydrogen bonding, van der Waals interactions, and potentially π-π stacking of the aromatic rings.
IV. Conclusion: A Foundation for Future Drug Discovery
The comprehensive structural analysis of 2-(piperazine-1-carbonyl)benzoic acid, achieved through the synergistic application of NMR, IR, and mass spectrometry, and potentially confirmed by X-ray crystallography, provides a solid foundation for understanding its chemical and biological properties. This detailed structural knowledge is indispensable for medicinal chemists and drug development professionals seeking to utilize this scaffold for the design and synthesis of novel therapeutic agents. The insights gained from these analytical techniques will undoubtedly accelerate the journey from a promising lead compound to a clinically effective drug.
V. References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
